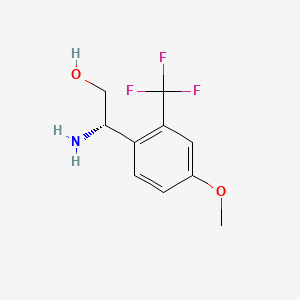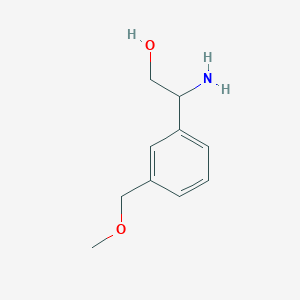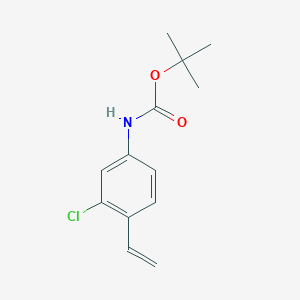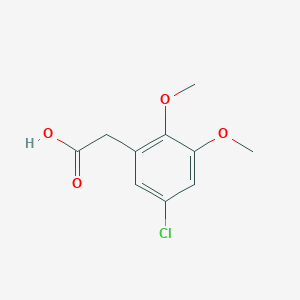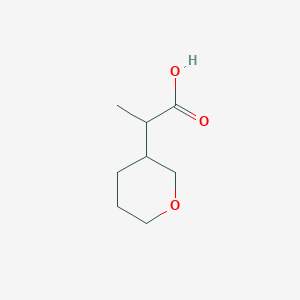![molecular formula C15H22N2O4 B13607922 3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid](/img/structure/B13607922.png)
3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature . The Boc-protected amino acid can then be further reacted with other reagents to form the desired compound.
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid undergoes various types of reactions, including:
Substitution Reactions: The Boc group can be selectively removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Major Products Formed
Deprotection: The removal of the Boc group yields the free amine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Scientific Research Applications
3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of protein structure and function through peptide synthesis.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid primarily involves the protection of amino groups during chemical reactions. The Boc group prevents unwanted side reactions by temporarily blocking the reactivity of the amino group. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
- 4-[(tert-Butoxycarbonyl)amino]butanoic acid
- 2-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid
- tert-Butyl (2S)-2-amino-3-phenylpropanoate hydrochloride
Uniqueness
3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid is unique due to its specific structure, which combines a Boc-protected amino group with a phenyl and methyl-substituted propanoic acid. This combination provides distinct reactivity and stability characteristics, making it particularly useful in peptide synthesis and other organic reactions .
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
3-[N-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]anilino]propanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)16-11-5-7-12(8-6-11)17(4)10-9-13(18)19/h5-8H,9-10H2,1-4H3,(H,16,20)(H,18,19) |
InChI Key |
WGMJVPNOBHAXKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N(C)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


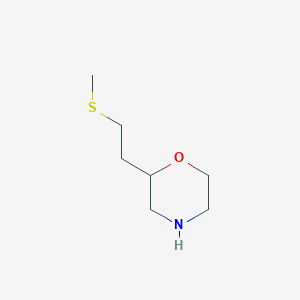
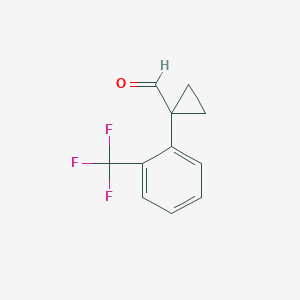
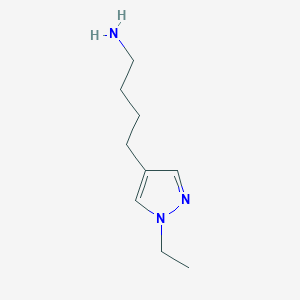
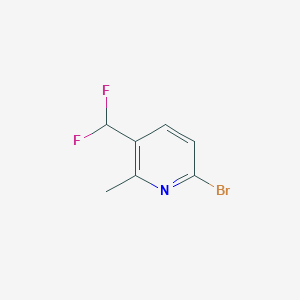
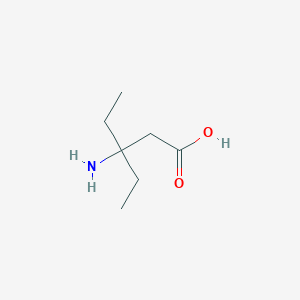
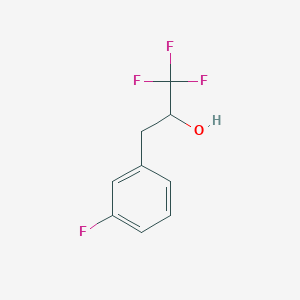
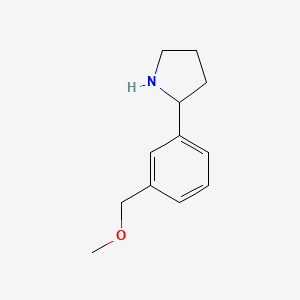
![rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13607892.png)
